Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is a chemically modified cyclodextrin with high relevance in analytical chemistry, particularly for its use in separating enantiomers in various compounds through capillary electrophoresis. This compound is a single-isomer sulfated beta-cyclodextrin that is adequately soluble in a number of solvents, demonstrating its versatility in non-aqueous environments.

Synthesis Analysis

The synthesis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt involves several key steps to introduce sulfopropyl functional groups, achieving a highly anionic product. This process typically involves the reaction of heptakis(2,3-di-O-methyl)-beta-cyclodextrin with suitable sulfating agents to ensure selective modification at the desired positions on the cyclodextrin molecule. The synthesis aims to attain a compound with specific properties, such as enhanced solubility in organic solvents and improved ability to form complexes with various analytes for enantiomeric separation.

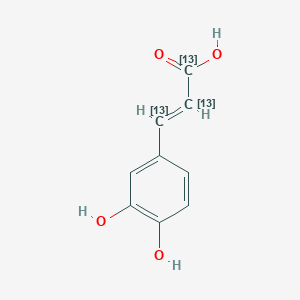

Molecular Structure Analysis

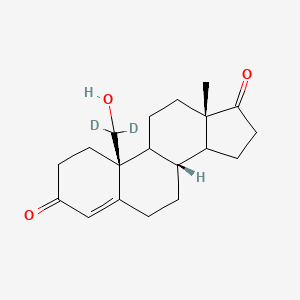

The molecular structure of this compound features methyl groups on the secondary sites and sulfopropyl groups at the primary ones, creating a multifunctional cyclodextrin with unique physicochemical properties. This structural arrangement facilitates its interaction with a broad spectrum of substrates, enhancing its utility in NMR enantiodiscrimination and capillary electrophoresis.

Chemical Reactions and Properties

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt exhibits a range of chemical reactions attributable to its modified cyclodextrin structure. Its anionic nature allows it to interact with various cationic analytes, enabling effective separation of enantiomers. The compound's unique chemical properties, such as high solubility in organic solvents, make it an ideal chiral resolving agent in non-aqueous capillary electrophoretic separations.

Physical Properties Analysis

This compound's physical properties, including solubility and phase-transfer catalytic activity, are significantly influenced by its highly anionic and solubilized state. The presence of sulfopropyl ether groups enhances its surface activity, crucial for its efficiency in aqueous organometallic catalysis and other reactions requiring high solubility and stability in organic solvents.

Chemical Properties Analysis

The chemical properties of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, such as its strong complexation abilities with analytes and high selectivity for enantiomer separation, are key to its application in analytical chemistry. Its capability to form inclusion complexes with a wide range of substrates allows for the enantiodiscrimination of polar and apolar compounds, demonstrating its versatility as a chiral selective agent.

For further details and in-depth research on this compound, refer to the following sources:

- Synthesis and use for capillary electrophoretic separation of enantiomers (Busby & Vigh, 2005)

- Non-aqueous capillary electrophoretic enantiomer separations (Sanchez-Vindas & Vigh, 2005)

- Capillary electrophoresis using single-isomer sulfated beta-cyclodextrin (Maynard & Vigh, 2001)

- Synthesis and capillary electrophoretic use of heptakis-(6-O-sulfobutyl)-beta-cyclodextrin (Malanga et al., 2017)

科学的研究の応用

Enantioseparation and Drug Analysis

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, as part of the cyclodextrin family, has shown remarkable utility in the enantioseparation of drug molecules. Research highlights its application in capillary electrophoresis, where it serves as a chiral solvating agent, facilitating the separation of drug enantiomers. This capability is especially valuable in the pharmaceutical industry for the development and quality control of chiral drugs, underscoring the importance of cyclodextrins in analytical chemistry (Koppenhoefer et al., 2000).

Fluorescence Enhancement for Mycotoxin Detection

Cyclodextrins, including variants such as Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, have been utilized to enhance the fluorescence emission of certain mycotoxins, thus improving detection sensitivity in analytical methods. This application is particularly relevant in food safety and agricultural research, where accurate and sensitive detection of mycotoxins is critical (Maragos et al., 2008).

Molecular Modeling and Drug Delivery

The role of cyclodextrins in drug delivery systems has been extensively explored, with a focus on increasing the solubility and bioavailability of biopharmaceutical classification system class II drugs. Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, by virtue of its structure, has been identified as a promising candidate for forming stable inclusion complexes with various drugs, thereby enhancing their delivery and therapeutic efficacy. This research has broad implications for the development of more effective drug formulations (Das et al., 2019).

Environmental Applications and Wastewater Treatment

Cyclodextrins, including Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, have been applied in environmental science for the removal of pollutants from wastewater. Their ability to form inclusion complexes with various pollutants facilitates the efficient removal of these substances, offering a promising approach to wastewater treatment and environmental remediation efforts (Crini & Morcellet, 2002).

Food Industry Applications

In the food industry, cyclodextrins have been employed for their ability to form host–guest complexes with lipophilic nutrients and constituents of flavor and taste, thereby improving the quality and shelf-life of food products. This application underscores the versatility of cyclodextrins, including Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, in enhancing food safety and quality (Gonzalez Pereira et al., 2021).

特性

IUPAC Name |

sodium;[(3S,4S,5S,6R)-4,5,6-trimethoxy-3-methyloxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1/t6-,7?,8-,9-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZSLFVBNIXFPD-VBFVCBLUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@@H](OC1COS(=O)(=O)[O-])OC)OC)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)

![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)